molecular formula C10H6I2 B1598947 1,5-Diiodonaphthalene CAS No. 27715-44-2

1,5-Diiodonaphthalene

Cat. No. B1598947
CAS RN: 27715-44-2
M. Wt: 379.96 g/mol
InChI Key: KFRJPQOLRHRVIS-UHFFFAOYSA-N
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Patent
US07041779B1

Procedure details

1,5-Diiodonaphthalene (8.4 g) was reacted with a mixture of 4.2 g CuCN and 40 ml DMF under reflux conditions overnight. The mixture was cooled and poured into 120 ml aqueous solution containing 12.6 g NaCN. The mixture was stirred for four hours and the filtered product was repeatedly washed with copious amounts of water and dried. The isolated crude product (3.6 g, 92% yield, m.pt., 258–260° C.) was recrystallized from toluene to yield 3.2 g of the product (81% yield, m.pt., 260–262° C.).
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[C:7](I)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14].[C-:16]#[N:17].[Na+]>CN(C=O)C>[C:2]1([C:13]#[N:14])[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:16]#[N:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
IC1=CC=CC2=C(C=CC=C12)I
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
aqueous solution
Quantity
120 mL
Type
reactant
Smiles
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
the filtered product was repeatedly washed with copious amounts of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The isolated crude product (3.6 g, 92% yield, m.pt., 258–260° C.)
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=2C(=CC=CC12)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.